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molecular formula C8H7N3 B1499515 3-Methylpyrido[3,4-b]pyrazine CAS No. 700-80-1

3-Methylpyrido[3,4-b]pyrazine

Cat. No. B1499515
M. Wt: 145.16 g/mol
InChI Key: HJFAGCYGDRKURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

Pyridine-3,4-diamine (2.00 g, 18.3 mmol) was dissolved in methanol (100 mL) and cooled in an ice bath. Pyruvic aldehyde (40% wt., 3.36 mL, 22.0 mmol) was added, dropwise, and the solution was allowed to warm to ambient temperature where it was stirred, under nitrogen, for 18 h. The reaction was monitored by LC-MS and pyruvic aldehyde (2.5 mL, 16.4 mmol) was added and the solution stirred at room temperature, under nitrogen for an additional 5 h. The solvent was removed, in vacuo, to give a black liquid which solidified to a black solid (3.58 g) upon standing. This material was adsorbed onto silica gel and purified by column chromatography, eluting with a solution of 1:1 hexane:ethyl acetate to give a brown solid (2.18 g, 82% Yield). 1H NMR 400 MHz (DMSO): δ=9.43 (s, 1H), 9.00 (s, 1H), 8.81 (d, 1H, J=5.9 Hz), 7.91 (dd, 1H, J=5.7 Hz, J=0.8 Hz), 2.79 (s, 3H). HPLC (Column; Xterra RP18, 3.5 μm, 4.6×150 mm, Column temp.=40° C.), Flow=1.2 mL/min., 85/15-5/95, 10 min., 5/95, 5.0 min., (25 mM HCO2NH4 buffer, pH=3.5/AcN/MeOH), No impurities @ 210-370 nM, and no impurities @ 306 nM, retention time =3.5 min. Calculated mass=145.06, [M+H]+=146.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
3.58 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH2:7])=[C:3]([NH2:8])[CH:2]=1.[CH3:9][C:10]([CH:12]=O)=O.C(OCC)(=O)C>CO>[CH3:12][C:10]1[N:8]=[C:3]2[CH:2]=[N:1][CH:6]=[CH:5][C:4]2=[N:7][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC(=C(C=C1)N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.36 mL
Type
reactant
Smiles
CC(=O)C=O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
CC(=O)C=O
Step Four
Name
solid
Quantity
3.58 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred, under nitrogen, for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature, under nitrogen for an additional 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed, in vacuo
CUSTOM
Type
CUSTOM
Details
to give a black liquid which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with a solution of 1:1 hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CN=C2C(=N1)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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